molecular formula C21H24N2O4 B2755304 4-methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one CAS No. 2320505-43-7

4-methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one

Cat. No.: B2755304
CAS No.: 2320505-43-7
M. Wt: 368.433
InChI Key: BMFJFZVLJDPQAG-UHFFFAOYSA-N
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Description

4-Methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one is a structurally complex bicyclic compound featuring a dihydropyridin-2-one core fused with an 8-azabicyclo[3.2.1]octane system. Key structural elements include:

  • Substituents: Two methoxy groups (at positions 3 and 4) and a phenyl group at position 1 contribute to electronic and steric effects.
  • Dihydropyridinone ring: A partially unsaturated lactam ring that may confer hydrogen-bonding capacity and modulate solubility.

Properties

IUPAC Name

4-methoxy-5-(3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-17-10-15-8-9-16(11-17)23(15)21(25)18-13-22(14-6-4-3-5-7-14)20(24)12-19(18)27-2/h3-7,12-13,15-17H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFJFZVLJDPQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyrrolidine Precursors

A pyrrolidine intermediate bearing ketone and ester functionalities undergoes intramolecular Mannich cyclization under acidic conditions to form the bicyclic framework. For example, heating N-(3-ketopentyl)pyrrolidine in acetic acid with zinc powder facilitates cyclization to yield the tropane skeleton.

Introduction of the 3-Methoxy Group

Methylation of a hydroxyl group at position 3 of the tropane ring is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate). Alternatively, direct methoxy substitution via nucleophilic aromatic substitution may be employed if the precursor contains a leaving group (e.g., chloride).

Conversion to Carbonyl Chloride

The tropane amine is acylated using phosgene or thionyl chloride to generate 3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl chloride , a reactive intermediate for subsequent coupling.

Preparation of the 1,2-Dihydropyridin-2-One Core

The dihydropyridinone ring is constructed via cyclocondensation or palladium-catalyzed coupling.

Cyclocondensation of β-Ketoamides

Reacting N-phenyl-β-ketoamide with ammonium acetate in acetic acid yields the 1-phenyl-1,2-dihydropyridin-2-one scaffold. Methoxy substitution at position 4 is introduced via alkylation of a hydroxyl precursor (e.g., using methyl iodide).

Functionalization at Position 5

A bromine or hydroxyl group at position 5 serves as a handle for coupling. For example, 4-methoxy-5-hydroxy-1-phenyl-1,2-dihydropyridin-2-one is converted to its triflate derivative using triflic anhydride, enabling palladium-catalyzed cross-coupling.

Coupling Strategies for Final Assembly

The tropane carbonyl is conjugated to the dihydropyridinone core via acylation or nucleophilic substitution.

Acylation of 5-Hydroxy Intermediate

The 5-hydroxy-dihydropyridinone reacts with 3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the ester linkage.

$$
\text{5-OH-dihydropyridinone} + \text{Tropane-COCl} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$

Suzuki-Miyaura Coupling

If a boronic ester is introduced at position 5, palladium-catalyzed coupling with a tropane-derived halide can occur. For instance, using Pd(PPh$$3$$)$$4$$ and copper(I) iodide in a DMF/H$$_2$$O mixture facilitates cross-coupling.

Optimization and Purification

Crystallization Techniques

The final compound is purified via recrystallization from methanol/water or acetone/hexane mixtures. Differential scanning calorimetry (DSC) confirms polymorphic stability, with Form M exhibiting a melting point of 210–215°C.

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane gradients removes unreacted intermediates. High-performance liquid chromatography (HPLC) using a Zorbax Bonus RP column ensures >99% purity.

Analytical Characterization

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 7.45–7.30 (m, 5H, Ph), 4.10 (s, 3H, OCH$$3$$), 3.85 (s, 3H, tropane-OCH$$3$$), 3.60–3.20 (m, 4H, bicyclic CH$$2$$).
  • IR (KBr): 1685 cm$$^{-1}$$ (C=O), 1602 cm$$^{-1}$$ (C=N).
  • MS (ESI): m/z 453.2 [M+H]$$^+$$.

Industrial-Scale Considerations

  • One-Pot Reactions : Combining cyclization and acylation steps reduces purification needs.
  • Catalyst Recycling : Palladium catalysts are recovered via filtration and reused, lowering costs.
  • Green Solvents : Ethanol/water mixtures replace DMF in later stages to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Molecular Formula

  • C : 20
  • H : 24
  • N : 2
  • O : 3

Structural Features

The compound features a bicyclic structure that includes:

  • A methoxy group at the 4-position.
  • A phenyl group at the 1-position.
  • A carbonyl group at the 8-position of the azabicyclo structure.

This unique arrangement contributes to its biological activity and interaction with various molecular targets.

Medicinal Chemistry

4-methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one is primarily studied for its potential as a therapeutic agent. Its applications include:

  • Neurotransmitter Modulation : The compound has shown promise in modulating neurotransmitter receptors, which could be beneficial in treating neurological disorders such as depression and anxiety .
  • Antiviral Activity : Research indicates that derivatives of the bicyclic structure may exhibit antiviral properties, particularly against RNA viruses like influenza . The compound's ability to interact with viral polymerase suggests potential as an antiviral agent.
  • Drug Discovery : It serves as a key intermediate in synthesizing various bioactive molecules, making it valuable in pharmaceutical development .

Biological Evaluation

The biological evaluation of this compound includes:

  • In vitro Studies : Testing for receptor binding affinity and activity modulation.
  • In vivo Studies : Assessing therapeutic efficacy and safety profiles in animal models.

Synthetic Routes

The synthesis of 4-methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one typically involves several steps:

  • Construction of the Bicyclic Scaffold : This is often achieved through enantioselective synthesis techniques.
  • Functional Group Modifications : Subsequent reactions introduce methoxy and carbonyl groups to achieve the final structure.

Industrial Production

Industrial methods focus on optimizing yields and purity through advanced techniques such as flow chemistry to scale production while minimizing by-products .

Study on Antiviral Properties

A study evaluated the antiviral activity of compounds related to this bicyclic structure against influenza A virus. Results indicated that modifications to the bicyclic core enhanced inhibitory effects on viral replication .

Neurotransmitter Receptor Interaction Study

Research focusing on the compound's interaction with serotonin receptors revealed potential antidepressant effects, suggesting its utility in developing new treatments for mood disorders .

Mechanism of Action

The mechanism of action of 4-methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes . The exact pathways involved depend on the specific biological context and the receptors targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules from the evidence:

Compound Class Key Structural Features Molecular Weight (g/mol) Potential Applications Stability/Reactivity Reference
Target Compound 8-azabicyclo[3.2.1]octane, dihydropyridinone, methoxy, phenyl ~423 (estimated) Enzyme inhibition, CNS drugs High stability due to rigid bicyclic system N/A
Beta-Lactam Antibiotics 4-thia-1-azabicyclo[3.2.0]heptane (penams), lactam ring, thia group, carboxylic acid ~423 (e.g., C17H17N3O6S2) Antibacterial agents High reactivity due to strained lactam ring
Spiro Compounds 7-oxa-9-aza-spiro[4.5]decane, benzothiazol, hydroxyl, dimethylamino Not reported Organic synthesis, ligand design Rigid spiro architecture enhances binding selectivity
Pyrazole Derivatives Pyrazole core, carboximidamide, aryl substituents (e.g., 4-chlorophenyl, 3-nitrophenyl) ~300–400 Enzyme inhibitors (hypothetical) Variable stability depending on substituents

Key Findings :

  • Structural Rigidity : The target’s 8-azabicyclo[3.2.1]octane system shares conformational constraints with beta-lactams (e.g., penams, cephalosporins), though the latter’s [3.2.0] bicyclic framework introduces greater ring strain, enhancing their reactivity toward bacterial transpeptidases .
  • Functional Group Diversity: Unlike beta-lactams, which rely on a reactive lactam for bioactivity, the target’s dihydropyridinone and methoxy groups may enable alternative mechanisms, such as kinase inhibition or modulation of neuronal receptors.
  • Substituent Effects : Pyrazole derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit enhanced enzyme-binding affinity compared to methoxy-substituted analogs ; this suggests that the target’s methoxy groups may balance electronic and steric effects for optimal activity.

Biological Activity

4-Methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one is a complex organic compound with significant potential in medicinal chemistry due to its unique bicyclic structure and biological activity. This compound is of particular interest for its role as a monoamine reuptake inhibitor, which can be beneficial in treating various neurological disorders.

Chemical Structure

The compound features a bicyclic structure that incorporates an azabicyclo framework, which is known for its interaction with neurotransmitter systems. The molecular formula is C19H24N2O4C_{19}H_{24}N_{2}O_{4}, and it has been characterized for its potential therapeutic applications.

Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold, including this compound, primarily function as monoamine reuptake inhibitors . They exhibit activity against serotonin, norepinephrine, and dopamine transporters, which are crucial in the modulation of mood and emotional responses.

Key Mechanisms:

  • Inhibition of Monoamine Transporters : The compound has shown promising results in inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, similar to established antidepressants but with potentially fewer side effects .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may also possess neuroprotective properties, which could contribute to its efficacy in treating neurodegenerative diseases.

Biological Activity Data

The following table summarizes the biological activities and effects observed in various studies:

Activity Observed Effect Reference
Monoamine Reuptake InhibitionSignificant inhibition of serotonin and norepinephrine transporters ,
NeuroprotectionPotential neuroprotective effects in cellular models
Antimicrobial ActivityVariable activity against bacterial strains
ToxicityMinimal cytotoxicity observed in human erythrocytes

Case Studies

Several studies have evaluated the pharmacological profile of compounds related to 4-methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one:

  • Antidepressant-like Effects : In animal models, administration of similar compounds resulted in significant reductions in depressive-like behaviors, indicating potential therapeutic benefits for mood disorders.
  • Neuroprotective Studies : Research demonstrated that these compounds could protect neuronal cells from oxidative stress-induced damage, suggesting their use in neurodegenerative conditions like Alzheimer's disease.
  • Antimicrobial Efficacy : A series of derivatives were tested against various bacterial strains, showing promising results particularly against Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL .

Q & A

Q. Advanced: How can reaction yields be optimized for the acylation step?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics.
  • Monitoring : Use in-situ FTIR or HPLC to track reaction progress and minimize side products .

Basic: What spectroscopic techniques are used for structural validation?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at δ 3.2–3.5 ppm, bicyclic protons at δ 1.8–2.5 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in the azabicyclo framework .

Q. Advanced: How to resolve contradictions in NMR data for stereoisomers?

  • NOESY/ROESY : Detect spatial proximity of protons to distinguish axial/equatorial substituents in the bicyclic system.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for possible stereoisomers .

Basic: What pharmacological targets are associated with this compound?

Methodological Answer:
The 8-azabicyclo[3.2.1]octane scaffold is known to interact with:

  • GPCRs : Potential modulation of adrenergic or serotonin receptors due to structural similarity to tropane alkaloids.
  • Enzyme Inhibition : The dihydropyridin-2-one moiety may inhibit kinases or proteases via H-bonding with the carbonyl group .

Q. Advanced: How to design computational docking studies for target identification?

  • Ligand Preparation : Generate 3D conformers using software like OpenBabel.
  • Receptor Selection : Use PDB structures of homologous targets (e.g., β2-adrenergic receptor, 2RH1).
  • Scoring Functions : Compare AutoDock Vina and Glide scores to prioritize high-affinity targets .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .

Q. Advanced: How to assess stability under varying pH conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions.
  • HPLC-MS Analysis : Monitor degradation products and identify hydrolytic cleavage sites (e.g., ester or amide bonds) .

Advanced: How to analyze conflicting bioactivity data across studies?

Methodological Answer:

  • Assay Validation : Confirm cell line viability (e.g., MTT assay) and receptor expression levels (e.g., Western blot).
  • Data Normalization : Use positive controls (e.g., known inhibitors) to calibrate IC₅₀ values.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare results from independent studies, accounting for variables like solvent polarity or incubation time .

Table 1: Comparison of Synthesis Methods

StepMethod (Evidence)Key Reagents/ConditionsCharacterization Techniques
AcylationSchlenk technique THF, Et₃N, 0°C → RTIR (C=O), ¹H NMR
Bicyclo FunctionalizationPd-catalyzed coupling Pd(OAc)₂, XPhos, K₂CO₃, DMFHRMS, X-ray

Advanced: What strategies improve solubility for in vivo studies?

  • Salt Formation : React with HCl or sodium citrate to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the methoxy or carbonyl positions.
  • Nanoformulation : Use liposomal encapsulation or PEGylation to increase bioavailability .

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